Dalbavancin - 171500-79-1

Dalbavancin

Catalog Number: EVT-266949
CAS Number: 171500-79-1
Molecular Formula: C88H100Cl2N10O28
Molecular Weight: 1816.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dalbavancin is a semi-synthetic lipoglycopeptide antibiotic [, , ] classified as a second-generation glycopeptide [, , ]. It exhibits potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [, , , , ]. In scientific research, dalbavancin serves as a valuable tool for understanding bacterial resistance mechanisms, exploring novel therapeutic strategies, and developing new antimicrobial agents.

Synthesis Analysis

Dalbavancin is synthesized through a multi-step process involving the chemical modification of a naturally occurring glycopeptide, A40926 []. The key step involves the addition of a dimethylaminopropyl amide side chain to the glycopeptide core, enhancing its lipophilicity and pharmacokinetic properties [, ]. Specific details regarding the synthetic route and reaction parameters can be found in the patent literature.

Molecular Structure Analysis

Dalbavancin's molecular structure comprises a complex heptapeptide core linked to a disaccharide moiety and a lipophilic side chain []. The heptapeptide core interacts with the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls [, ]. The disaccharide and lipophilic side chain contribute to its enhanced potency and pharmacokinetic properties, respectively.

Mechanism of Action

Dalbavancin exerts its antibacterial activity by inhibiting bacterial cell wall synthesis [, , ]. It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing the transpeptidation and transglycosylation reactions essential for cell wall formation [, ]. This disruption of cell wall integrity ultimately leads to bacterial cell death.

Physical and Chemical Properties Analysis

Dalbavancin is a white to off-white powder with limited solubility in water []. Its lipophilic side chain contributes to its prolonged half-life and extensive tissue distribution [, ]. Dalbavancin exhibits high plasma protein binding, exceeding 90% [].

Applications
  • Understanding Bacterial Resistance: Studying dalbavancin's activity against various resistant phenotypes helps elucidate bacterial resistance mechanisms [, , , ]. Research has focused on its efficacy against heteroresistant vancomycin-intermediate Staphylococcus aureus (hVISA), vancomycin-intermediate Staphylococcus aureus (VISA), and daptomycin-nonsusceptible (DNS) strains [].
  • Exploring Combination Therapies: Research investigates the synergistic effects of dalbavancin in combination with other antibiotics, particularly β-lactams, to combat resistant Staphylococcus aureus phenotypes [, ]. Studies using pharmacodynamic/pharmacokinetic models have shown promising results with dalbavancin-ceftaroline combinations, exhibiting enhanced killing and improved fAUC/MIC values compared to vancomycin-ceftaroline combinations [].
  • Developing Catheter Lock Solutions: Dalbavancin's long half-life and activity against biofilm-forming bacteria make it a potential candidate for catheter lock solutions []. Research investigates the bioactivity and stability of heparin-based dalbavancin lock solutions when frozen, demonstrating promising results for its use in preventing catheter-related infections [].
  • Investigating Wound Healing: Studies exploring dalbavancin's impact on wound healing in animal models suggest a potential role beyond its antimicrobial activity []. Research highlights faster healing with dalbavancin treatment, potentially associated with elevated levels of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) [].
Future Directions
  • Pediatric Applications: Research is needed to further evaluate the safety and efficacy of dalbavancin in the pediatric population [, ]. Determining appropriate dosing regimens and conducting clinical trials in children are essential for expanding its potential therapeutic applications.
  • Therapeutic Drug Monitoring: Optimizing dalbavancin dosing through therapeutic drug monitoring (TDM) is crucial, especially in critically ill patients and those requiring prolonged treatment [, ]. Developing reliable and reproducible assays for measuring free dalbavancin concentrations will aid in linking drug exposures with clinical outcomes [].
  • Expanding Clinical Indications: Exploring dalbavancin's efficacy in treating infections beyond its current FDA-approved indications is a promising avenue for future research [, , ]. Investigating its use in treating osteomyelitis, infective endocarditis, and other complex infections, particularly in high-risk populations, is crucial for expanding its clinical utility.
  • Understanding Long-Term Effects: Long-term studies are needed to assess the impact of dalbavancin on the human microbiome []. Understanding its ecological effects on the intestinal flora will provide valuable insights into its safety profile and potential for promoting antimicrobial resistance.

Vancomycin

    Compound Description: Vancomycin is a glycopeptide antibiotic that disrupts bacterial cell wall biosynthesis. It is considered the gold standard for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [, ].

Teicoplanin

    Compound Description: Teicoplanin is another glycopeptide antibiotic with a similar spectrum of activity to vancomycin. It is often preferred in Europe due to potentially fewer side effects, making it suitable for extended treatment regimens [].

    Relevance: Like dalbavancin, teicoplanin belongs to the glycopeptide class of antibiotics, targeting bacterial cell wall synthesis []. Dalbavancin has demonstrated greater potency than teicoplanin against certain staphylococcal strains, including some resistant ones [].

Oritavancin

    Compound Description: Oritavancin is a second-generation lipoglycopeptide antibiotic, similar to dalbavancin, with potent activity against Gram-positive bacteria, including MRSA. Its long half-life allows for single-dose treatment of ABSSSIs [].

    Relevance: Both dalbavancin and oritavancin are lipoglycopeptides with extended half-lives, enabling single-dose or once-weekly administration []. This shared characteristic makes them suitable alternatives to traditional intravenous antibiotics for ABSSSIs, potentially reducing healthcare costs by facilitating earlier discharge [].

Linezolid

    Compound Description: Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. It is effective against a broad range of Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE) [].

    Relevance: Linezolid is often compared to dalbavancin as an alternative treatment option for ABSSSIs and other Gram-positive infections [, ]. While both drugs demonstrate efficacy, they have different mechanisms of action: dalbavancin targets cell wall synthesis, while linezolid inhibits protein synthesis [, ].

Daptomycin

    Compound Description: Daptomycin is a cyclic lipopeptide antibiotic that disrupts bacterial cell membrane function, leading to cell death. It is effective against a variety of Gram-positive bacteria, including MRSA and VRE [].

Properties

CAS Number

171500-79-1

Product Name

Dalbavancin

IUPAC Name

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid

Molecular Formula

C88H100Cl2N10O28

Molecular Weight

1816.7 g/mol

InChI

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64+,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1

InChI Key

KGPGQDLTDHGEGT-FOPUKGCJSA-N

SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

A-A 1; BI397; BI-397; BI 397; VER 001; VER-001; VER001; MDL63397; MDL-63397; MDL 63397; Dalbavancin. Dalbavancin B0; trade name: Dalvance in the US and Xydalba in Europe.

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Isomeric SMILES

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.